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An In-depth Technical Guide to the Physicochemical and Thermodynamic Properties of (R)-3-
Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound that has emerged as a

cornerstone building block in modern medicinal chemistry.[1] Its rigid, stereochemically defined

structure is a privileged scaffold, integral to the development of numerous therapeutic agents.

This guide provides a comprehensive technical overview of its fundamental physicochemical

and thermodynamic properties. We will explore established data, detail the experimental

protocols for their validation, and explain the scientific reasoning behind these methodologies

to ensure accuracy and reproducibility. This document is intended to serve as a practical, field-

proven resource for professionals utilizing this compound in drug discovery and development.

Core Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all

subsequent research and development. These characteristics dictate handling, formulation,

and reaction conditions. While data is available across various sources, this guide consolidates

the most relevant information and underscores the importance of experimental verification. The

data presented here primarily pertains to the (R)-enantiomer, which is of high interest as a

chiral intermediate in asymmetric synthesis.[1]
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Table 1: Core Physicochemical Properties of (R)-3-Methylpiperazin-2-one

Property Value Source(s)

Molecular Formula C₅H₁₀N₂O [2][3][4]

Molecular Weight 114.15 g/mol [2][3][5]

CAS Number 922178-61-8 [2][3][5]

Appearance
Crystalline Solid, Light yellow

to yellow
[6][7]

Predicted Boiling Point 289.6 ± 33.0 °C [3][6][8]

Predicted Density 0.992 ± 0.06 g/cm³ [3][8][9]

Calculated Water Solubility 302 g/L (at 25 °C) [1][9]

Experimental Validation of Key Physical Properties
While tabulated data provides a crucial starting point, empirical validation is a cornerstone of

scientific integrity. The following protocols are designed as self-validating systems, providing

not just a result, but confidence in that result.

Melting Point Determination for Purity Assessment
Expertise & Experience: The melting point is more than a physical constant; it is a sensitive

indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure

crystalline solid. Impurities depress and broaden the melting range. The capillary method

described is a standard, reliable technique for this determination.[10]

Protocol: Capillary Melting Point Determination

Sample Preparation: Ensure the (R)-3-Methylpiperazin-2-one sample is thoroughly dried to

remove any residual solvent. Finely crush the crystalline solid into a powder.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm. Proper packing is essential for uniform heat transfer.
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Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

Heating Profile: Begin heating at a rapid rate until the temperature is ~15-20 °C below the

expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

Observation & Recording: Record the temperature at which the first drop of liquid appears

(T₁). Continue heating at the slow rate and record the temperature at which the last solid

crystal melts into a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Causality Behind Experimental Choices: A slow heating ramp near the melting point is critical. It

ensures the system remains in thermal equilibrium, allowing the thermometer reading to

accurately reflect the temperature of the sample. Rushing this step is a common source of

erroneously high and broad melting ranges.
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(2-3 mm height)

Place in Calibrated
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Reduce Heat Rate
to 1-2°C / min
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First Liquid to All Liquid

Click to download full resolution via product page

Caption: Workflow for Accurate Melting Point Determination.

Aqueous Solubility Quantification
Expertise & Experience: Solubility dictates bioavailability, formulation possibilities, and the

design of purification processes. The shake-flask method is the gold-standard for determining

equilibrium solubility, as it ensures the solution is truly saturated.[11]

Protocol: Equilibrium Shake-Flask Method

System Preparation: Add an excess amount of solid (R)-3-Methylpiperazin-2-one to a

known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a

sealed, inert container. The presence of excess solid is visually confirmed throughout the

experiment.

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C)

for a period sufficient to reach equilibrium (typically 24-48 hours).
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Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete

removal of undissolved solid, withdraw an aliquot of the supernatant and filter it through a

low-binding 0.45 µm filter.

Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV).

Calculation: Convert the measured concentration into the desired units (e.g., mg/mL or µM).

Trustworthiness: This protocol is self-validating. Taking samples at multiple time points (e.g.,

24h and 48h) and finding no significant change in concentration confirms that equilibrium has

been reached. The use of a specific, quantitative analytical method like HPLC ensures that only

the compound of interest is being measured.

Key Thermodynamic Properties in Drug
Development
Beyond basic physical properties, thermodynamic parameters like pKa and logP are critical for

predicting a molecule's behavior in a biological environment (ADME - Absorption, Distribution,

Metabolism, and Excretion).

Acid Dissociation Constant (pKa)
The pKa governs the ionization state of a molecule at a given pH, which profoundly affects its

solubility, membrane permeability, and target binding. 3-Methylpiperazin-2-one has two basic

nitrogen atoms, and thus will have two pKa values corresponding to the protonation equilibria

of the two secondary amines.

Table 2: Predicted and Related Experimental pKa Values
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Ionizable Group Predicted pKa
Experimental pKa
of Related
Compounds

Source(s)

Secondary Amine

(N1-H₂)⁺
~9.7 Piperazine: 9.73 [12][13]

Secondary Amine

(N4-H)⁺
~5.3 Piperazine: 5.35 [12][13]

Amide N-H ~15.5
General Amide

(Predicted)
[3][6][14]

Authoritative Grounding & Interpretation: While some software predicts a single pKa around

15.5 for the amide proton, this is physiologically irrelevant as it is not ionizable under aqueous

conditions.[3][6][14] The critical pKa values are those of the two ring nitrogens. Experimental

data for the parent compound, piperazine, shows pKa values of 9.73 and 5.35.[12][13] The

methyl group on 3-Methylpiperazin-2-one is expected to have a minor electronic effect, so its

pKa values should be very similar to those of piperazine. Potentiometric titration is the standard

method for experimental verification.

Octanol-Water Partition Coefficient (logP)
The logP value is the primary measure of a compound's lipophilicity. It is a key determinant of

its ability to cross biological membranes, its plasma protein binding, and its overall

pharmacokinetic profile.

Table 3: Computationally Predicted logP Values

Prediction Method Predicted logP Source(s)

XLOGP3 -0.68 to -0.30 [3][8][15]

iLOGP -1.31 [15]

WLOGP -1.67 [15]

MLOGP -0.78 [15]

Consensus logP ~ -0.7 to -0.9 [2][5]
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Expertise & Experience: The consensus from various computational models indicates that

(R)-3-Methylpiperazin-2-one is a hydrophilic compound (logP < 0). This is expected given the

presence of two amine and one amide group, which are all capable of hydrogen bonding. The

shake-flask method, as outlined by the OECD, remains the most reliable experimental

approach for logP determination. The workflow is analogous to the solubility determination,

involving partitioning between pre-saturated n-octanol and water, followed by quantification in

each phase.
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Caption: Relationship between core properties and ADME behavior.

Safety, Handling, and Storage
Trustworthiness: Safe laboratory practice is non-negotiable. All information should be confirmed

by consulting the most current Safety Data Sheet (SDS) provided by your supplier.

Hazard Identification: (R)-3-Methylpiperazin-2-one is classified as causing serious eye

irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][16]

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a

lab coat.[16]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

creating and inhaling dust. Avoid contact with skin and eyes.[16][17]

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at

2–8 °C.[6] Keep in a dry, cool place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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